Cas no 15136-24-0 ((3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione)
(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- (3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione
- (3S,6S)-3-isopropyl-6-isobutylpiperazine-2,5-dione
- cis-cyclo(Val-Leu)
- cyclo(L-Leu-L-Val)
- cyclo(L-Val-L-Leu)
- cyclo-Leu-Val
- cyclo
- (3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione
- 15136-24-0
- HY-N12056
- (3S,6S)-3-isobutyl-6-isopropyl-piperazine-2,5-dione
- Cyclo(L-leucyl-L-valyl)
- CS-0891198
- CHEBI:214208
- (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
- DTXSID50649367
- SCHEMBL2869111
- CHEMBL1957402
- DA-62582
- (3S,6S)-3-Isobutyl-6-isopropylpiperazine-2,5-dione
-
- Inchi: 1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
- InChI Key: UPOUGDHEEGKEGS-IUCAKERBSA-N
- SMILES: O=C1[C@H](CC(C)C)NC([C@H](C(C)C)N1)=O
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 58.2Ų
(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T79972-1mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 1mg |
¥ 1300 | 2024-07-24 | |
| TargetMol Chemicals | T79972-5mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 5mg |
¥ 3250 | 2024-07-24 | |
| TargetMol Chemicals | T79972-10mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 10mg |
¥ 4750 | 2024-07-24 | |
| TargetMol Chemicals | T79972-25mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 25mg |
¥ 7480 | 2024-07-24 | |
| TargetMol Chemicals | T79972-50mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 50mg |
¥ 9870 | 2024-07-24 | |
| TargetMol Chemicals | T79972-100mg |
Cyclo(L-leucyl-L-valyl) |
15136-24-0 | 99.10% | 100mg |
¥ 13600 | 2024-07-24 |
(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione
Introduction to (3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione (CAS No. 15136-24-0)
(3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 15136-24-0, belongs to the piperazine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique stereochemistry and structural features of this molecule make it a subject of intense study, particularly in the development of novel pharmacological agents.
The< strong>piperazine ring in this compound is a key structural motif that contributes to its pharmacological properties. Piperazines are known for their ability to interact with various biological targets, including enzymes and receptors, which makes them valuable scaffolds for drug design. The specific configuration of the stereocenters at the 3rd and 6th positions of the piperazine ring, denoted as (3S,6S), further influences its biological activity and selectivity. This stereochemical arrangement is crucial for achieving the desired pharmacological effects while minimizing off-target interactions.
The presence of< strong>1-methylethyl and< strong>2-methylpropyl substituents at the 3rd and 6th positions, respectively, adds to the complexity and functionality of the molecule. These alkyl groups not only influence the solubility and metabolic stability of the compound but also play a role in modulating its binding affinity to biological targets. The< strong>2,5-dione moiety further enhances the molecular complexity, contributing to unique reactivity and potential interactions with biological systems.
In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives for various therapeutic applications. Research studies have demonstrated that compounds with similar structural features to (3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione exhibit promising activities in areas such as central nervous system (CNS) disorders, inflammation, and infectious diseases. The stereochemical purity and structural integrity of this compound make it an attractive candidate for further investigation in preclinical and clinical settings.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of its unique stereochemistry, functional groups, and observed biological activities positions it as a valuable asset in medicinal chemistry libraries. Researchers are exploring various synthetic pathways to optimize its structure and enhance its pharmacokinetic properties. Additionally, computational modeling and high-throughput screening techniques are being employed to identify potential drug-like analogs that may offer improved efficacy and safety profiles.
The< strong>CAS number 15136-24-0 provides a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature ensures accurate referencing and helps researchers stay updated on the latest findings related to this molecule. As research progresses, new applications and therapeutic benefits are likely to be uncovered, further solidifying the importance of (3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione in the pharmaceutical landscape.
The development of novel pharmaceutical agents often involves a multidisciplinary approach, integrating insights from chemistry, biology, pharmacology, and clinical research. The study of compounds like (3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione exemplifies this collaborative effort. By leveraging advanced synthetic methods and innovative research techniques, scientists aim to discover new treatments that address unmet medical needs. The continued exploration of this compound holds promise for advancing our understanding of disease mechanisms and developing effective therapeutic strategies.
In conclusion, (3S,6S)-3-(1-methylethyl)-6-(2-methylpropyl)piperazine-2,5-dione is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique stereochemistry, functional groups, and observed biological activities make it a compelling candidate for further investigation. As scientific knowledge expands and new methodologies emerge,this compound will likely play a crucial role in shaping future developments in drug discovery and medicinal chemistry.
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